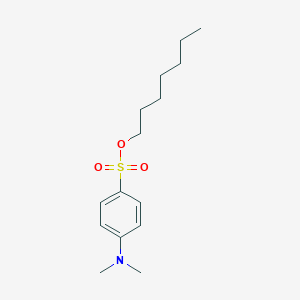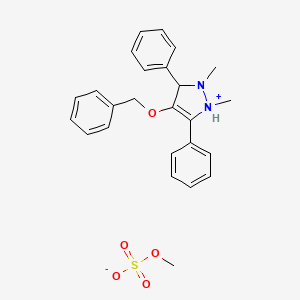![molecular formula C25H20ClP B14602180 Phosphorane, [(2-chlorophenyl)methylene]triphenyl- CAS No. 59625-56-8](/img/structure/B14602180.png)
Phosphorane, [(2-chlorophenyl)methylene]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones. The compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methylene group substituted with a 2-chlorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is typically synthesized through the deprotonation of a phosphonium salt. The process involves the following steps:
Formation of the Phosphonium Salt: The reaction of triphenylphosphine with a suitable halide, such as 2-chlorobenzyl chloride, forms the phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base like butyllithium or sodium amide to yield the desired phosphorane.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a key transformation in organic synthesis.
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium, sodium amide).
Conditions: Typically carried out in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation.
Major Products: The major products of the Wittig reaction involving this compound are alkenes and triphenylphosphine oxide.
Applications De Recherche Scientifique
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkenes, which are important intermediates in the production of pharmaceuticals, agrochemicals, and polymers.
Medicinal Chemistry: The compound is utilized in the synthesis of complex molecules that have potential therapeutic applications.
Material Science: It is employed in the preparation of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of phosphorane, [(2-chlorophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:
Nucleophilic Attack: The ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate.
Cyclization: The betaine intermediate undergoes cyclization to form an oxaphosphetane.
Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparaison Avec Des Composés Similaires
Phosphorane, [(2-chlorophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:
Methylenetriphenylphosphorane: This compound is the parent member of the phosphorus ylides and is widely used in the Wittig reaction.
Carbomethoxymethylenetriphenylphosphorane: This ylide is used for the homologation of aldehydes and ketones to extended aldehydes.
Methoxymethylenetriphenylphosphine: Another Wittig reagent used for the synthesis of alkenes.
Uniqueness: Phosphorane, [(2-chlorophenyl)methylene]triphenyl- is unique due to the presence of the 2-chlorophenyl group, which can impart specific electronic and steric effects, influencing the reactivity and selectivity of the Wittig reaction.
Propriétés
Numéro CAS |
59625-56-8 |
|---|---|
Formule moléculaire |
C25H20ClP |
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
(2-chlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClP/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H |
Clé InChI |
BMPPZPCSELJUNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


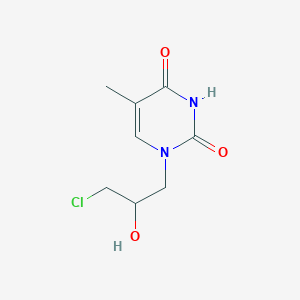

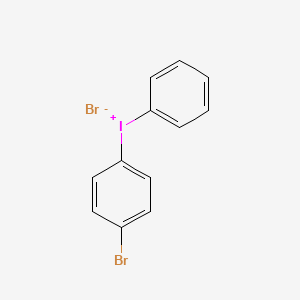
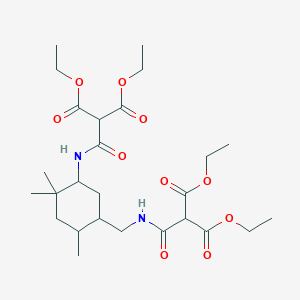

![2-[1-(3,4-Dichlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602152.png)
